4-(1H-1,2,3-triazol-1-yl)phenol
Overview
Description
4-(1H-1,2,3-triazol-1-yl)phenol is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.164. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
4-(1H-1,2,3-triazol-1-yl)phenol derivatives, specifically some novel series of 2-(5-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols, have been synthesized and shown significant antimicrobial activity against various bacterial strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi (Shaikh et al., 2014).
Catalyst Stabilization in Organic Synthesis
The compound has been utilized as a 'special X-factor' in Hashmi phenol synthesis, stabilizing the catalyst and resulting in high yields and chemoselectivity of the phenol products (Chen et al., 2010).
Catalytic Oxidation and Transfer Hydrogenation
Half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based organosulfur/-selenium ligands synthesized using the click reaction, including this compound derivatives, have shown promising results in catalytic oxidation of alcohols and transfer hydrogenation of ketones (Saleem et al., 2013).
Mimic of Steroidal System in Drug Development
Certain 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives containing halogen atoms have been synthesized and shown potential as mimics of steroids in drug development. These compounds can effectively bind to the active sites of enzymes and receptors involved in hormone biosynthesis and signaling pathways (Daśko et al., 2021).
Luminescent Properties in Chemical Analysis
Compounds based on 4-amino-4H-1,2,4-triazole group, which share a structural similarity with this compound, have been observed to exhibit luminescent properties. These properties are influenced by the position of the hydroxyl group and can be leveraged in various chemical analysis and sensing applications (Xi et al., 2021).
Mechanism of Action
Target of Action
The primary target of the compound 4-(1H-1,2,3-triazol-1-yl)phenol is the enzyme Steroid Sulfatase (STS) . STS is a crucial enzyme for steroidogenesis, acting by hydrolyzing inactive steroid sulfates, which are the precursors for the biosynthesis of active estrogens and androgens .
Mode of Action
The compound this compound interacts with its target, STS, by inhibiting its activity . This inhibition prevents the hydrolysis of inactive steroid sulfates, thereby reducing the production of active estrogens and androgens .
Biochemical Pathways
By inhibiting STS, this compound affects the steroidogenesis pathway . This results in a decrease in the levels of active estrogens and androgens, which are crucial for the growth and proliferation of certain types of cancer cells .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety in the compound can influence its dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity . These properties can potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The inhibition of STS by this compound leads to a decrease in the levels of active estrogens and androgens . This can result in the inhibition of the growth and proliferation of hormone-dependent cancer cells . For instance, it has been shown to have potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 4-(1H-1,2,3-triazol-1-yl)phenol has been shown to interact with Heat shock protein 90 (HSP90), a molecular chaperone . HSP90 is essential for cell viability, ATP-dependent folding, and assembling of its client proteins . The interaction between this compound and HSP90 has been characterized by significant binding affinity .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with HSP90. By binding to HSP90, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with HSP90. This binding can lead to changes in gene expression and can influence the activity of HSP90’s client proteins .
Temporal Effects in Laboratory Settings
Preliminary studies have shown that certain compounds with this structure exhibit significant binding affinity to HSP90 .
Metabolic Pathways
Given its interaction with HSP90, it is likely that this compound could influence the metabolic pathways associated with this protein .
Properties
IUPAC Name |
4-(triazol-1-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-3-1-7(2-4-8)11-6-5-9-10-11/h1-6,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZRMXYZBCUXAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68535-50-2 | |
Record name | 4-(1H-1,2,3-triazol-1-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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